An In-depth Technical Guide to 4-Chloro-3'-methylbenzophenone
An In-depth Technical Guide to 4-Chloro-3'-methylbenzophenone
This document provides a comprehensive technical overview of 4-Chloro-3'-methylbenzophenone (CAS No. 35256-82-7), a substituted diaryl ketone. Designed for researchers, chemists, and professionals in drug development, this guide delves into the compound's fundamental properties, synthesis, analytical characterization, and its role as a versatile intermediate in medicinal chemistry and organic synthesis. The narrative emphasizes the causality behind methodological choices, ensuring a blend of theoretical knowledge and practical insight.
Introduction and Molecular Profile
4-Chloro-3'-methylbenzophenone belongs to the benzophenone class of compounds, which are characterized by a central carbonyl group bonded to two phenyl rings. The benzophenone scaffold is a ubiquitous and valuable structure in medicinal chemistry, found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The specific substitutions on the phenyl rings—a chloro group at the 4-position and a methyl group at the 3'-position—modulate the molecule's steric and electronic properties, influencing its reactivity and potential biological interactions. This compound primarily serves as a crucial building block or intermediate in the synthesis of more complex chemical entities[2].
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-3'-methylbenzophenone is presented below. These parameters are essential for designing synthetic routes, purification strategies, and analytical methods.
| Property | Value | Source |
| CAS Number | 35256-82-7 | [3][4] |
| Molecular Formula | C₁₄H₁₁ClO | [3] |
| Molecular Weight | 230.69 g/mol | [3] |
| Purity | Typically ≥97% | [4] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 2 | [5] |
Molecular Structure
The 2D structure of 4-Chloro-3'-methylbenzophenone highlights the spatial arrangement of its constituent atoms and functional groups.
Caption: General mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is a representative procedure adapted from established methods for synthesizing analogous benzophenone derivatives.[6]
Materials:
-
m-Toluene
-
4-Chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is critical to prevent the moisture-sensitive AlCl₃ from deactivating.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Separately, prepare a solution of 4-chlorobenzoyl chloride (1.0 equivalent) and m-toluene (1.1-1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30-60 minutes. The slow addition helps control the exothermic reaction and prevents side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup - Quenching: Upon completion, cool the reaction mixture again in an ice bath. Very carefully and slowly, pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice and concentrated HCl. This step is highly exothermic and should be performed in a fume hood. The acidic quench decomposes the aluminum chloride complex and protonates any remaining Lewis basic species.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product often contains unreacted starting materials and isomers. Purification is typically achieved through one or both of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly. The pure product will crystallize out, leaving impurities in the mother liquor.[7]
-
Column Chromatography: For more challenging separations or to obtain very high purity, flash column chromatography on silica gel is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used to separate the desired product from byproducts.[3]
Analytical Characterization Workflow
Unequivocal structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach is standard practice for characterizing newly synthesized compounds like 4-Chloro-3'-methylbenzophenone.[8][9]
Caption: Logical workflow for analytical characterization.
Spectroscopic Data Summary
The following table summarizes the expected spectral data for 4-Chloro-3'-methylbenzophenone, inferred from the analysis of its functional groups and related structures.[10][11]
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ ≈ 7.3-7.8 ppm (multiplets, 8H, aromatic)δ ≈ 2.4 ppm (singlet, 3H, methyl) | Confirms the presence and relative positions of aromatic and aliphatic protons. |
| ¹³C NMR | δ ≈ 195 ppm (C=O)δ ≈ 125-140 ppm (aromatic C)δ ≈ 21 ppm (methyl C) | Identifies the carbonyl carbon, distinct aromatic carbons, and the methyl carbon. |
| IR (Infrared) | ν ≈ 1660 cm⁻¹ (strong, C=O stretch)ν ≈ 3050 cm⁻¹ (C-H aromatic stretch)ν ≈ 2950 cm⁻¹ (C-H aliphatic stretch)ν ≈ 1100-1200 cm⁻¹ (C-Cl stretch) | Confirms key functional groups: ketone carbonyl, aromatic and aliphatic C-H, and C-Cl bond. |
| MS (Mass Spec) | m/z ≈ 230/232 (M, M+2 peaks in ~3:1 ratio) | Indicates the molecular weight and the presence of one chlorine atom due to the characteristic isotopic pattern. |
Standard Operating Protocols for Analysis
Protocol: Sample Preparation for NMR Spectroscopy
-
Weigh approximately 10-20 mg of the purified, dry sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the spectrometer is not locked on the solvent signal.
-
Cap the NMR tube and invert several times to ensure the solution is homogeneous.
-
Place the tube in the NMR spectrometer for analysis.
Protocol: Acquiring an IR Spectrum via ATR
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[8]
-
Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum.[8]
-
Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Process the resulting spectrum by automatically subtracting the background.
Applications in Research and Drug Development
The true value of 4-Chloro-3'-methylbenzophenone lies in its utility as a synthetic intermediate. The benzophenone core is a privileged scaffold in drug discovery, and this particular derivative offers three key reactive sites for further chemical modification: the two aromatic rings and the carbonyl group.
-
Intermediate for Bioactive Molecules: Benzophenone derivatives are precursors to compounds with a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][12] The chloro and methyl groups can direct further substitutions or be incorporated as key features for binding to biological targets.
-
Building Block in Organic Synthesis: The carbonyl group can be reduced to a secondary alcohol (a benzhydrol), which is another important pharmacophore. The aromatic rings can undergo further functionalization through reactions like nitration, halogenation, or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.
-
Photoinitiators: Benzophenones are well-known photoinitiators used in UV-curable coatings, inks, and adhesives.[7] Upon absorption of UV light, they can initiate polymerization reactions. While this specific isomer's application is not widely documented, its structural class makes it a candidate for such roles.
Toxicological and Safety Considerations
While specific toxicological data for 4-Chloro-3'-methylbenzophenone is limited, information on related compounds provides a basis for safe handling and risk assessment.
-
General Benzophenone Class: Some benzophenone derivatives are used as UV filters in cosmetics and have been studied for their potential endocrine-disrupting activity and percutaneous absorption.[13][14][15]
-
4-Methylbenzophenone: This related compound has been a subject of concern due to its migration from food packaging materials. The European Food Safety Authority (EFSA) noted that while it is not genotoxic, it is likely to be a carcinogen based on the toxicity of the parent compound, benzophenone.[16]
-
Handling: As a standard precaution for any fine chemical intermediate, 4-Chloro-3'-methylbenzophenone should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to prevent skin and eye contact.
Conclusion
4-Chloro-3'-methylbenzophenone (CAS 35256-82-7) is a valuable chemical intermediate with a well-defined molecular structure and accessible synthetic pathways, primarily through Friedel-Crafts acylation. Its characterization relies on a standard suite of analytical techniques, including NMR, IR, and mass spectrometry. The strategic placement of chloro and methyl groups on the benzophenone scaffold makes it a versatile precursor for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Researchers and drug development professionals can leverage this compound as a foundational element for creating novel bioactive agents and functional materials.
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Figure 1. Friedel-Crafts acylation of chlorobenzene with 3-methylbenzoyl chloride to yield 4-Chloro-3'-methylbenzophenone.